molecular formula C6H11NO3 B12855745 (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one

(3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one

Cat. No.: B12855745
M. Wt: 145.16 g/mol
InChI Key: QEXHWBBFAYIAIZ-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes an amino group, a hydroxymethyl group, and a methyl group attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran derivatives.

    Functional Group Introduction:

    Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, and other functionalized derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, esters.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biological pathways.

    Metabolic Studies: Used in metabolic studies to understand its role in biological systems.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development for its unique structural features.

    Pharmacokinetics: Studied for its pharmacokinetic properties and potential therapeutic applications.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-3-Amino-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    (3S,4S,5S)-3-Amino-4-methyldihydrofuran-2(3H)-one: Lacks the hydroxymethyl group.

    (3S,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyldihydrofuran-2(3H)-one: Contains a hydroxy group instead of an amino group.

Uniqueness:

    Structural Features: The presence of both an amino group and a hydroxymethyl group in the same molecule provides unique reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3S,4S,5S)-3-amino-5-(hydroxymethyl)-4-methyloxolan-2-one

InChI

InChI=1S/C6H11NO3/c1-3-4(2-8)10-6(9)5(3)7/h3-5,8H,2,7H2,1H3/t3-,4-,5+/m1/s1

InChI Key

QEXHWBBFAYIAIZ-WDCZJNDASA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)[C@H]1N)CO

Canonical SMILES

CC1C(OC(=O)C1N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.